molecular formula C11H16BrN3O3S B11809168 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol

3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol

Cat. No.: B11809168
M. Wt: 350.23 g/mol
InChI Key: QLCBDNKACDWJRH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling , and pinacol boronic esters for protodeboronation . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Properties

Molecular Formula

C11H16BrN3O3S

Molecular Weight

350.23 g/mol

IUPAC Name

3-bromo-5-(4-ethylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one

InChI

InChI=1S/C11H16BrN3O3S/c1-2-14-3-5-15(6-4-14)19(17,18)10-8-13-7-9(12)11(10)16/h7-8H,2-6H2,1H3,(H,13,16)

InChI Key

QLCBDNKACDWJRH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br

Origin of Product

United States

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